2-Ethyl-5-((4-methylpiperazin-1-yl)(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
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Description
2-Ethyl-5-((4-methylpiperazin-1-yl)(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C19H22F3N5OS and its molecular weight is 425.47. The purity is usually 95%.
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Biological Activity
The compound 2-Ethyl-5-((4-methylpiperazin-1-yl)(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a novel thiazolo-triazole derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H22F3N5S. Its structure incorporates a thiazolo-triazole core linked to a piperazine moiety, which is known to enhance pharmacological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazolo[3,2-b][1,2,4]triazole derivatives. For instance, compounds similar to our target compound exhibited significant antibacterial activity against various strains of bacteria. In a study evaluating related thiazolo-triazole derivatives, one compound demonstrated a minimum inhibitory concentration (MIC) of 8 µg/mL against Streptococcus mutans, indicating potent antibacterial properties .
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
Compound 10 | S. mutans | 8 |
Compound 37 | Staphylococcus aureus | 64 |
Compound 30 | Escherichia coli | 128 |
The mechanism of action for these antimicrobial activities is believed to involve the inhibition of bacterial fatty acid biosynthesis by targeting the enzyme FabI .
Anticancer Activity
The anticancer potential of thiazolo-triazole derivatives has also been investigated. In a study focusing on various derivatives for their ability to inhibit mutant p53 binding to DNA, compounds were shown to significantly enhance the binding affinity of mutant p53 . This is critical as mutant p53 is often implicated in cancer progression.
In vitro assays revealed that certain derivatives exhibited promising cytotoxicity against cancer cell lines. For example, modifications in the piperazine ring were found to increase the potency of these compounds against specific cancer types.
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
Compound A | HeLa | 12.5 |
Compound B | MCF7 | 15.0 |
Compound C | A549 | 10.0 |
Anti-inflammatory Activity
Thiazolo-triazole derivatives have been evaluated for their anti-inflammatory properties as well. The compounds have shown effectiveness in inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammatory processes .
In a comparative study of various derivatives:
- PYZ3 demonstrated an IC50 value of 0.011 µM against COX-2, showcasing its potential as a selective anti-inflammatory agent.
Case Studies
- Antimicrobial Efficacy : A study conducted on thiazolo-triazole derivatives demonstrated that structural modifications could lead to enhanced antimicrobial activity. The derivatives were tested against both Gram-positive and Gram-negative bacteria with notable results.
- Cytotoxicity in Cancer Models : Research involving the application of these compounds in cancer cell lines revealed that specific modifications improved their cytotoxic effects significantly compared to standard chemotherapeutics.
- Inflammation Models : In vivo studies indicated that these compounds could reduce inflammation markers in animal models, suggesting their potential therapeutic applications in inflammatory diseases.
Properties
IUPAC Name |
2-ethyl-5-[(4-methylpiperazin-1-yl)-[3-(trifluoromethyl)phenyl]methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N5OS/c1-3-14-23-18-27(24-14)17(28)16(29-18)15(26-9-7-25(2)8-10-26)12-5-4-6-13(11-12)19(20,21)22/h4-6,11,15,28H,3,7-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQQOJWVKOXHZKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)C(F)(F)F)N4CCN(CC4)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.